molecular formula C12H14O B6299252 {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2165347-55-5

{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B6299252
CAS No.: 2165347-55-5
M. Wt: 174.24 g/mol
InChI Key: FPXQMBITZDVAOP-UHFFFAOYSA-N
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Description

{3-Phenylbicyclo[111]pentan-1-yl}methanol is a chemical compound with the molecular formula C12H14O It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity This compound features a phenyl group attached to the bicyclo[111]pentane core, with a methanol group at the bridgehead position

Chemical Reactions Analysis

{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl group can undergo reduction reactions under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the methanol group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of {3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol is not well-documented. its effects are likely related to its unique structural properties, which allow it to interact with various molecular targets and pathways. The bicyclo[1.1.1]pentane core can influence the compound’s binding affinity and specificity for certain biological targets, potentially enhancing its efficacy in medicinal applications.

Comparison with Similar Compounds

{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can be tailored for particular applications in research and industry.

Properties

IUPAC Name

(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXQMBITZDVAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
Reactant of Route 2
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
Reactant of Route 3
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
Reactant of Route 4
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
Reactant of Route 5
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol
Reactant of Route 6
{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol

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